molecular formula C9H12N2O2 B8490087 4-Methoxy-5-methyl-2-amino-benzamide

4-Methoxy-5-methyl-2-amino-benzamide

Cat. No.: B8490087
M. Wt: 180.20 g/mol
InChI Key: RURNIKQBKQSAQB-UHFFFAOYSA-N
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Description

4-Methoxy-5-methyl-2-amino-benzamide is a benzamide derivative characterized by a benzene ring substituted with a methoxy group (-OCH₃) at position 4, a methyl group (-CH₃) at position 5, and an amino group (-NH₂) at position 2. The benzamide core (a benzene ring linked to a carboxamide group) is a common scaffold in medicinal chemistry due to its versatility in interacting with biological targets, such as enzymes or receptors.

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

2-amino-4-methoxy-5-methylbenzamide

InChI

InChI=1S/C9H12N2O2/c1-5-3-6(9(11)12)7(10)4-8(5)13-2/h3-4H,10H2,1-2H3,(H2,11,12)

InChI Key

RURNIKQBKQSAQB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1OC)N)C(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 4-Methoxy-5-methyl-2-amino-benzamide with structurally related benzamides, focusing on substituent effects, biological activities, and physicochemical properties.

Table 1: Structural and Functional Comparison of Selected Benzamides

Compound Name Substituents (Positions) Key Structural Features Biological Activity/Applications References
4-Methoxy-5-methyl-2-amino-benzamide 4-OCH₃, 5-CH₃, 2-NH₂ Electron-donating groups (methyl, methoxy) Hypothesized gastrokinetic/antimicrobial N/A
4-Amino-5-chloro-2-methoxybenzamide 4-NH₂, 5-Cl, 2-OCH₃ Electron-withdrawing Cl at C5 Potent gastrokinetic agent in rats
AS-4370 (4-Amino-5-chloro-2-ethoxy derivative) 4-NH₂, 5-Cl, 2-OCH₂CH₃, morpholine moiety Ethoxy (enhanced lipophilicity), morpholine High gastrokinetic activity, no D2 antagonism
5-Chloro-2-methoxy-N-(4-sulphamoylphenyl) benzamide 5-Cl, 2-OCH₃, 4-SO₂NH₂ Sulphamoyl group (hydrogen-bonding capability) Anti-inflammatory/antimicrobial potential
4-Methoxy-N-[4-(4-methylphenyl)thiazol-2-yl]benzamide 4-OCH₃, thiazole ring Heterocyclic thiazole core Unspecified (likely enzyme inhibition)

Key Comparative Analysis

Substituent Effects on Bioactivity Chloro vs. Methyl at C5: The substitution of chlorine (electron-withdrawing) at position 5 in 4-Amino-5-chloro-2-methoxybenzamide enhances gastrokinetic activity in preclinical models, likely due to increased electrophilicity and receptor binding . In contrast, the methyl group (electron-donating) in 4-Methoxy-5-methyl-2-amino-benzamide may reduce such activity but improve metabolic stability or lipophilicity. Methoxy vs.

Role of Heterocycles Thiazole-containing benzamides (e.g., ) introduce rigidity and π-stacking capabilities, which may enhance binding to hydrophobic enzyme pockets . The absence of heterocycles in 4-Methoxy-5-methyl-2-amino-benzamide simplifies synthesis but may limit target specificity.

This group is critical in drugs like sulfonamides for antimicrobial activity . Morpholine derivatives (e.g., AS-4370) exhibit reduced dopamine D2 receptor antagonism, minimizing side effects like extrapyramidal symptoms .

Synthetic Routes Synthesis of 4-Methoxy-5-methyl-2-amino-benzamide likely parallels methods for chloro analogs, involving amide coupling (e.g., acetic acid-mediated reactions in ) or nucleophilic substitutions. However, methyl groups may require milder conditions compared to chlorination .

Physicochemical and Pharmacokinetic Considerations

  • Metabolic Stability: Methyl groups are less prone to oxidative metabolism than chlorine, suggesting a longer half-life for 4-Methoxy-5-methyl-2-amino-benzamide .

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